ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Description
The compound ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a heterocyclic derivative featuring a bithiophene core linked to a 1,2,4-triazole moiety via a sulfanyl-acetamido bridge and an ethyl carboxylate ester group.
Properties
IUPAC Name |
ethyl 4-thiophen-2-yl-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S3/c1-2-22-14(21)12-9(10-4-3-5-23-10)6-24-13(12)18-11(20)7-25-15-16-8-17-19-15/h3-6,8H,2,7H2,1H3,(H,18,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKDQGNFXYQKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized from acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride.
Linking the Triazole to the Bithienyl Core: This step involves the formation of a sulfanyl-acetamido bridge, which can be achieved through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The bithienyl core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Triazole vs. Thiadiazole Derivatives
- Target Compound: The 1,2,4-triazole ring provides two nitrogen atoms capable of hydrogen bonding (N–H donors) and π-π stacking, enhancing solubility and biological interactions .
- Analog (): ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE replaces the triazole with a 1,2,4-thiadiazole.
Bithiophene vs. Thiazole Cores
- Target Compound : The bithiophene backbone enhances conjugation, improving UV absorption and electrochemical stability compared to single-ring systems.
- Analog (): ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE uses a thiazole ring with a bromophenyl substituent. The thiazole’s aromaticity and bromine’s steric bulk may reduce solubility but increase halogen bonding in crystal structures .
Substituent Effects
Sulfanyl-Acetamido Linkers
- Analog () : Similar sulfanyl-thiadiazole derivatives prioritize sulfur-mediated interactions (e.g., disulfide formation) over hydrogen bonding, impacting pharmacokinetics .
Carboxylate Ester Variations
Hydrogen Bonding and Crystallography
- The target compound ’s triazole NH and carbonyl groups enable robust hydrogen-bonding networks, as described in Etter’s graph-set analysis (). This contrasts with thiadiazole analogs (), where sulfur atoms dominate crystal packing via van der Waals interactions .
- Software like SHELXL () and ORTEP-3 () are critical for resolving these structural differences in crystallographic studies .
Data Table: Key Properties of Target Compound and Analogs
| Compound Name | Core Structure | Heterocycle Modifications | H-Bond Donors/Acceptors | Molecular Weight (g/mol) | Notable Applications |
|---|---|---|---|---|---|
| Target Compound | Bithiophene | 1,2,4-Triazole, sulfanyl bridge | 3 donors, 4 acceptors | ~450 (estimated) | Drug discovery, materials |
| ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE | Thiazole | 1,2,4-Thiadiazole | 1 donor, 5 acceptors | 452.59 | Agrochemical intermediates |
| ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE | Thiazole | Bromophenyl, thioxo | 2 donors, 4 acceptors | 357.27 | Antimicrobial agents |
Biological Activity
Ethyl 5'-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]-[2,3'-bithiophene]-4'-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antioxidant capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a bithiophene moiety and a triazole ring, which are known to impart various biological activities. The triazole group is particularly notable for its role in enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to ethyl 5'-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido] have demonstrated effectiveness against a range of pathogens:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Enterococcus faecalis | Moderate activity | |
| Bacillus cereus | Moderate activity | |
| Escherichia coli | Effective |
The mechanism of action often involves the inhibition of cell wall synthesis or disruption of membrane integrity. The presence of the triazole moiety enhances these interactions through hydrogen bonding and pi-stacking interactions with microbial targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In comparative studies using the Ferric Reducing Antioxidant Power (FRAP) assay, it has shown superior activity compared to standard antioxidants like butylated hydroxytoluene (BHT):
| Compound | Antioxidant Activity (μM Fe²⁺) |
|---|---|
| Ethyl 5'-triazole derivative | 106.25 |
| Butylated hydroxytoluene (BHT) | 70.61 |
| Ascorbic acid | 103.41 |
This antioxidant capability is attributed to the ability of the triazole ring to donate electrons and scavenge free radicals effectively.
Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications in various fields:
- Antimicrobial agents : Given its efficacy against multiple pathogens, this compound could be developed as a new class of antibiotics.
- Antioxidants : Its strong antioxidant activity positions it as a candidate for preventing oxidative stress-related diseases.
- Anti-inflammatory agents : Triazole derivatives have been implicated in modulating inflammatory pathways, making this compound a potential anti-inflammatory agent.
Case Studies
Several case studies highlight the effectiveness of similar triazole compounds:
- Inhibition of α-amylase : A study showed that certain triazole derivatives effectively inhibited α-amylase activity, suggesting their use in managing diabetes by controlling blood sugar levels .
- Cancer research : Triazoles have been explored for their anticancer properties. Compounds with similar structures have been documented to induce apoptosis in cancer cell lines .
- Antifungal properties : The compound's structural features may also confer antifungal activity, making it relevant in treating fungal infections .
Q & A
Q. How can the compound’s bioactivity be rationally assessed against structurally related analogs?
- Methodology :
- SAR studies : Synthesize analogs with modified thiophene rings (e.g., 3,4-ethylenedioxythiophene) or triazole substituents (e.g., methyl vs. phenyl).
- Enzymatic assays : Test inhibition of cytochrome P450 (CYP3A4) due to triazole-thiol’s metal-chelating capacity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2) with EC₅₀ calculations. Compare with control compounds lacking the sulfanyl acetamido group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
